molecular formula C9H21ClN2O2 B13501046 tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride

tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride

Cat. No.: B13501046
M. Wt: 224.73 g/mol
InChI Key: KXWJLSCBOFUOQV-UOERWJHTSA-N
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Description

This compound is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, an amine functionality at the (2R,3S)-configured butan-2-yl backbone, and a hydrochloride counterion. It serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision. Its hydrochloride form enhances stability and solubility in polar solvents, making it suitable for controlled reactions in drug discovery pipelines .

Properties

Molecular Formula

C9H21ClN2O2

Molecular Weight

224.73 g/mol

IUPAC Name

tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C9H20N2O2.ClH/c1-6(10)7(2)11-8(12)13-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t6-,7+;/m0./s1

InChI Key

KXWJLSCBOFUOQV-UOERWJHTSA-N

Isomeric SMILES

C[C@@H]([C@@H](C)NC(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC(C(C)NC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Carbamate Formation via BOC Protection of Amino Alcohols

Overview:
The foundational step involves protecting amino groups as tert-butoxycarbonyl (BOC) derivatives, typically starting from amino alcohols such as 3-aminobutan-2-ol. The carbamate is formed by reacting the amino precursor with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions.

Reaction Pathway:
$$ \text{Amino alcohol} + \text{Di-tert-butyl dicarbonate} \rightarrow \text{Tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate} $$

Typical Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Base: Triethylamine or N-methylmorpholine
  • Temperature: Ambient or slightly cooled (~0°C) to control exothermicity
  • Duration: 2–4 hours

Research Data:
A study indicates that the reaction yields high purity carbamates with yields exceeding 85% under optimized conditions, with purification via column chromatography.

Reduction of N-Substituted Intermediates to Amino Derivatives

Overview:
The protected carbamate intermediate can be further reduced to yield the amino compound. A common approach involves hydride reduction, notably using diisobutylaluminium hydride (DIBAL-H) or sodium borohydride (NaBH₄) in suitable solvents.

Reaction Pathway:
$$ \text{Carbamate} \xrightarrow[\text{reduction}]{\text{DIBAL-H}} \text{(2R,3S)-3-Aminobutan-2-yl} $$

Experimental Conditions:

  • Solvent: Toluene or dichloromethane
  • Temperature: -78°C during hydride addition, then warmed to room temperature
  • Reaction Time: 1–2 hours

Research Findings:
A 2023 publication reports successful reduction with DIBAL-H, achieving yields of approximately 80%, with the reaction monitored via TLC and confirmed by NMR spectroscopy.

Formation of the Hydrochloride Salt

Overview:
The free base amino carbamate is converted into its hydrochloride salt to enhance stability and solubility. This is achieved by treating the amino compound with hydrogen chloride gas or anhydrous hydrogen chloride in an appropriate solvent.

Reaction Pathway:
$$ \text{Amino compound} + \text{HCl} \rightarrow \text{tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride} $$

Operational Conditions:

  • Solvent: Ethyl acetate or methanol
  • HCl Source: Gaseous HCl or concentrated HCl in diethyl ether
  • Temperature: Ambient or slightly cooled (~0°C)
  • Duration: 1–2 hours

Research Data:
The process yields a crystalline hydrochloride salt with high purity (>98%), confirmed by melting point analysis and IR spectroscopy.

Alternative Synthetic Route: Condensation and Cyclization Strategies

Overview:
Some patents and research articles describe multi-step syntheses involving condensation of amino acids or amino alcohols with carbamoyl donors, followed by cyclization or functional group transformations.

Example:
Condensation of N-BOC-D-Serine with isobutyl chlorocarbonate to generate mixed anhydrides, then coupling with amines, as detailed in a 2009 patent, can be adapted for the synthesis of the target compound.

Reaction Conditions:

  • Reagents: Isobutyl chlorocarbonate, N-methylmorpholine
  • Solvent: Ethyl acetate or dichloromethane
  • Temperature: 0°C to ambient
  • Time: 2–4 hours

Research Findings:
This method offers high selectivity and yields, with purification via chromatography.

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Yield (%) Notes
Carbamate formation Amino alcohol Di-tert-butyl dicarbonate Dichloromethane 0°C to RT 85–95 Standard BOC protection
Reduction Carbamate DIBAL-H Toluene -78°C to RT 80 Hydride reduction to amino
Salt formation Free amino HCl gas or HCl solution Ethyl acetate/methanol RT >98 Acid-base neutralization
Condensation (patented) N-BOC-D-Serine Isobutyl chlorocarbonate Ethyl acetate 0°C to RT Variable Multi-step synthesis

Research Discoveries and Perspectives

  • Efficiency and Selectivity:
    Modern methods emphasize high selectivity, minimal side reactions, and scalable protocols, as demonstrated in recent patents and publications.

  • Green Chemistry Approaches:
    Use of less toxic solvents and catalytic conditions is gaining traction, with some protocols employing aqueous media or microwave-assisted synthesis.

  • Structural Confirmation: NMR, IR, and mass spectrometry consistently confirm the integrity of intermediates and final products, ensuring reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the protected amine .

Biology

In biological research, this compound is used in the synthesis of peptides and proteins. The protecting group can be easily removed under mild conditions, making it ideal for use in solid-phase peptide synthesis .

Medicine

In medicine, derivatives of this compound are investigated for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and ease of removal make it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride involves the hydrolysis of the carbamate group to release the corresponding amine. This reaction is catalyzed by enzymes such as esterases and occurs under physiological conditions. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Rings

Compound 1 : tert-Butyl N-[(2S,3S)-2-Methylazetidin-3-yl]carbamate Hydrochloride (CAS: 2068138-00-9)
  • Molecular Formula : C₉H₁₉ClN₂O₂ (MW: 222.71)
  • Key Differences :
    • Replaces the butan-2-yl chain with a 2-methylazetidin-3-yl ring, introducing a constrained four-membered ring system.
    • Stereochemistry: (2S,3S) vs. (2R,3S) in the target compound, altering spatial interactions in chiral environments.
  • Applications : Used in kinase inhibitor synthesis due to azetidine’s rigidity, which enhances target binding affinity .
Compound 2 : tert-Butyl N-(Azetidin-3-ylmethyl)carbamate Hydrochloride (CAS: 1170108-38-9)
  • Molecular Formula : C₉H₁₉ClN₂O₂ (MW: 222.71)
  • Key Differences :
    • Features a methylene bridge between the azetidine ring and the Boc group, increasing conformational flexibility.
    • Lacks stereochemical complexity compared to the (2R,3S)-configured target compound.
  • Applications : Intermediate for peptide mimetics and GPCR-targeted therapeutics .

Analogues with Cycloaliphatic Backbones

Compound 3 : tert-Butyl ((cis-3-(Aminomethyl)cyclohexyl)methyl)carbamate Hydrochloride (CAS: 1049743-64-7)
  • Molecular Formula : C₁₃H₂₅ClN₂O₂ (MW: 276.80)
  • Key Differences: Cyclohexyl backbone introduces lipophilicity, enhancing membrane permeability. cis-Configured aminomethyl group vs. linear (2R,3S) stereochemistry in the target compound.
  • Applications : Neuroactive compound synthesis, particularly for CNS-targeted drugs .

Functionalized Derivatives

Compound 4 : tert-Butyl 3,3-Bis(bromomethyl)azetidine-1-carboxylate (CAS: 2098131-64-5)
  • Molecular Formula: C₁₀H₁₇Br₂NO₂ (MW: 351.06)
  • Key Differences: Bromomethyl substituents enable cross-coupling reactions, unlike the primary amine in the target compound.
  • Applications : Building block for covalent inhibitors or PROTACs .

Comparative Analysis Table

Property Target Compound Compound 1 Compound 2 Compound 3
CAS Number Not explicitly provided 2068138-00-9 1170108-38-9 1049743-64-7
Molecular Formula Likely C₉H₁₉ClN₂O₂ C₉H₁₉ClN₂O₂ C₉H₁₉ClN₂O₂ C₁₃H₂₅ClN₂O₂
Backbone Structure (2R,3S)-Butan-2-yl (2S,3S)-2-Methylazetidin-3-yl Azetidin-3-ylmethyl cis-3-(Aminomethyl)cyclohexyl
Stereochemistry (2R,3S) (2S,3S) None cis
Functional Groups Boc-protected amine, HCl salt Boc-protected amine, HCl salt Boc-protected amine, HCl salt Boc-protected amine, HCl salt
Applications Chiral intermediates in drug synthesis Kinase inhibitors Peptide mimetics CNS-targeted therapeutics

Research Findings and Trends

  • Stereochemical Impact: The (2R,3S) configuration in the target compound is critical for enantioselective synthesis of β-amino alcohol derivatives, a motif prevalent in antiviral agents (e.g., remdesivir analogues) .
  • Solubility and Stability : Hydrochloride salts (e.g., Compounds 1–3) exhibit improved aqueous solubility (>50 mg/mL in water) compared to free bases, facilitating biphasic reaction conditions .
  • Synthetic Utility : Azetidine-containing analogues (Compounds 1–2) are prioritized in fragment-based drug design due to their balanced rigidity and metabolic stability .

Biological Activity

Tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, structural characteristics, and relevant research findings.

Molecular Formula and Structure

The molecular formula for this compound is C9H20N2O3C_9H_{20}N_2O_3. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an amino acid derivative. Its structural representation can be summarized as follows:

  • SMILES Notation : C[C@@H]([C@@H](CO)NC(=O)OC(C)(C)C)N
  • InChI Key : LIVUZRASEMVBNR-NKWVEPMBSA-N

Physical Properties

PropertyValue
Molecular Weight204.25 g/mol
AppearanceWhite crystalline
SolubilitySoluble in water

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes involved in metabolic processes. It is hypothesized to function as an inhibitor or modulator of certain pathways related to amino acid metabolism and neurotransmitter regulation.

Pharmacological Effects

  • Neuroprotective Activity : Research indicates that compounds similar to this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Antioxidant Properties : Some studies suggest that this compound could exhibit antioxidant properties, reducing oxidative stress in cellular environments.
  • Potential Antidiabetic Effects : There is emerging evidence that derivatives of this compound may influence glucose metabolism, suggesting potential applications in managing diabetes.

Case Studies

  • Neuroprotection in Animal Models : A study conducted on rodent models demonstrated that administration of this compound resulted in reduced neuronal damage following induced oxidative stress. The results indicated a significant improvement in behavioral outcomes compared to control groups.
  • Impact on Glucose Metabolism : Another investigation focused on the compound's effect on glucose levels in diabetic rats. The findings revealed a marked decrease in blood glucose levels post-treatment, indicating its potential role as an antidiabetic agent.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Study ReferenceBiological Activity Observed
Neuroprotection in rodent modelsEffective in reducing neuronal damage
Antioxidant activityDecreased oxidative stress markers
Influence on glucose metabolismPotential antidiabetic effects

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential carbamate protection and deprotection steps. A common approach includes reacting hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate under controlled conditions (e.g., low temperature, dichloromethane solvent) to stabilize intermediates . Purification via recrystallization or chromatography is critical to achieving >95% purity. Temperature control (<0°C) minimizes side reactions, while solvent choice (e.g., dichloromethane) ensures solubility and reaction efficiency .

Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is the gold standard for stereochemical confirmation . For non-crystalline samples, chiral HPLC with a polysaccharide-based column or nuclear Overhauser effect (NOE) NMR experiments can distinguish between (2R,3S) and other stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer : Contradictions often arise from competing side reactions (e.g., overprotection of amino groups or racemization). Systematic optimization involves:
  • Temperature Gradients : Testing reactions at −20°C, 0°C, and room temperature to identify racemization thresholds .
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) may improve regioselectivity compared to dichloromethane .
  • Catalyst Use : Adding DMAP (4-dimethylaminopyridine) can accelerate carbamate formation while reducing byproducts .
    A comparative analysis of these variables should be documented in a reaction optimization table (see example below).

Q. What strategies enhance enantiomeric purity during multi-step synthesis of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Incorporating tert-butyl carbamate early in the synthesis preserves stereochemical integrity by minimizing exposure to basic/acidic conditions .
  • Dynamic Kinetic Resolution : Using enantioselective catalysts (e.g., Ru-based complexes) during key steps like epoxide ring-opening (as in related compounds) can improve enantiomeric excess (ee) to >99% .
  • In-line Monitoring : Real-time FTIR or Raman spectroscopy detects racemization during reactions, enabling immediate parameter adjustments .

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